tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Multi-Step Organic Synthesis

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate (CAS 1803603-93-1) is a heterocyclic carbamate derivative (C₉H₁₃N₃O₄, MW 227.22 g/mol) featuring a tert-butyloxycarbonyl (Boc)-protected amine at the 5-position of an isoxazole ring and a primary carboxamide substituent at the 3-position. The compound is classified as a specialized synthetic intermediate with a computed LogP of 0.5 and a topological polar surface area (TPSA) of 107 Ų, indicating moderate polarity and hydrogen-bonding capacity.

Molecular Formula C9H13N3O4
Molecular Weight 227.22
CAS No. 1803603-93-1
Cat. No. B2415603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate
CAS1803603-93-1
Molecular FormulaC9H13N3O4
Molecular Weight227.22
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)N
InChIInChI=1S/C9H13N3O4/c1-9(2,3)15-8(14)11-6-4-5(7(10)13)12-16-6/h4H,1-3H3,(H2,10,13)(H,11,14)
InChIKeyJDWGIYVFHLDBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate (CAS 1803603-93-1) – A Specialized Boc-Protected Isoxazole Building Block for Pharmacophore Synthesis


tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate (CAS 1803603-93-1) is a heterocyclic carbamate derivative (C₉H₁₃N₃O₄, MW 227.22 g/mol) featuring a tert-butyloxycarbonyl (Boc)-protected amine at the 5-position of an isoxazole ring and a primary carboxamide substituent at the 3-position . The compound is classified as a specialized synthetic intermediate with a computed LogP of 0.5 and a topological polar surface area (TPSA) of 107 Ų, indicating moderate polarity and hydrogen-bonding capacity [1]. It is supplied at ≥95% purity by multiple vendors and is priced at a premium, reflecting a multi-step synthetic origin rather than a simple, bulk-scalable building block .

Why Isoxazole Carbamate Analogs Cannot Replace tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate in Multi-Step Medicinal Chemistry Campaigns


Replacing this compound with a simpler isoxazole carbamate (e.g., tert-butyl isoxazol-5-ylcarbamate) removes the 3-carbamoyl group, which substantially alters the electron density of the heterocycle, reduces hydrogen-bond donor/acceptor count, and eliminates a critical synthetic handle for further derivatization [1]. Conversely, substituting the Boc group for Cbz or Fmoc changes the orthogonality of the protection strategy, forcing a re-design of downstream deprotection steps and potentially compromising acid-labile functional groups elsewhere in the synthetic sequence [2]. The combination of the acid-labile Boc group and the polar, non-ionizable carbamoyl substituent is non-trivial; even isomeric carbamates with the carboxamide at the 4- or 5-position exhibit different reactivity profiles, making the 3-carbamoyl-5-Boc-amino substitution pattern a distinct chemical entity that cannot be freely interchanged without re-optimizing synthetic routes and final compound properties [3].

Quantitative Differentiation Evidence for tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate Versus Structurally Proximal Analogs


Orthogonal Protecting Group Stability: Boc vs. Cbz Benzylic Carbamates Under Acidic Deprotection Conditions

The Boc group on the target compound is cleaved under mild acidic conditions (e.g., 20-50% TFA in DCM, 0.5-2 h at 25 °C), whereas a Cbz-protected analog (benzyl (3-carbamoyl-1,2-oxazol-5-yl)carbamate) requires hydrogenolysis (H₂, Pd/C) or strongly acidic HBr/AcOH, which are incompatible with many functionalized intermediates [1]. This orthogonal stability enables selective deprotection in the presence of Cbz, Fmoc, or benzyl ester groups that are common in complex molecule synthesis. Quantitative rate data for Boc deprotection of isoxazole carbamates under standard conditions (TFA:DCM 1:1, 25 °C) show t₁/₂ < 30 min for the target compound, with no detectable ring-opening or rearrangement by ¹H NMR monitoring .

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Multi-Step Organic Synthesis

Hydrogen-Bond Donor/Acceptor Enhancement Versus 3-Methyl and Unsubstituted Isoxazole Analogs

The 3-carbamoyl group provides one additional hydrogen-bond donor (NH₂) and one additional acceptor (C=O) versus a 3-methyl-substituted analog (tert-butyl (3-methylisoxazol-5-yl)carbamate) or an unsubstituted isoxazole carbamate (tert-butyl isoxazol-5-ylcarbamate). This is quantified by the Hydrogen Bond Donor Count (HBD) and Hydrogen Bond Acceptor Count (HBA) derived from PubChem: the target compound has HBD = 2, HBA = 5; the 3-methyl analog has HBD = 1, HBA = 4; the unsubstituted analog has HBD = 1, HBA = 4 [1]. Topological Polar Surface Area (TPSA) also increases from 68 Ų (unsubstituted) and 72 Ų (3-methyl) to 107 Ų for the target compound, reflecting greater polarity and potential for specific target interactions [2].

Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Design

Predicted Acidity (pKa) of the Carbamate NH and Its Impact on Deprotection Kinetics Compared to 3-Electron-Withdrawing Group Analogs

The predicted pKa of the carbamate NH of the target compound is 11.77 ± 0.70, as computed by ChemicalBook's property prediction module . This value is lower than that of tert-butyl isoxazol-5-ylcarbamate (predicted pKa ~12.5) due to the electron-withdrawing effect of the 3-carbamoyl group, which acidifies the adjacent NH. A lower pKa correlates with faster Boc deprotection under acidic conditions and may also influence the nucleophilicity of the free amine after deprotection. This property is relevant when planning deprotection sequences where selective removal of a Boc group in the presence of other acid-labile functionalities (e.g., trityl, t-butyl esters) is required.

Physicochemical Profiling Deprotection Kinetics Amine Protection Strategy

Synthetic Accessibility and Vendor-Independent Purity Benchmarking at 95%+ Versus Common Isoxazole Building Blocks

The target compound is commercially available from multiple reputable vendors (Enamine, Biosynth/CymitQuimica, Leyan, Angene) at a minimum purity of 95% (HPLC) across batch sizes from 50 mg to 10 g . Its pricing, however, is substantially higher than simpler isoxazole carbamates: the FUJIFILM Wako listing via Enamine shows 785,400 JPY (~$5,200) per gram, compared to <5,000 JPY/g for tert-butyl isoxazol-5-ylcarbamate or tert-butyl (3-methylisoxazol-5-yl)carbamate . This 20- to 50-fold cost premium reflects the multi-step synthesis required to install the 3-carbamoyl group regioselectively, a factor that directly impacts procurement strategy for medicinal chemistry campaigns where budget allocation must balance chemical diversity with cost.

Chemical Procurement Lead Discovery Parallel Synthesis

Optimal Scientific and Industrial Use Cases for tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of Kinase or HDAC Inhibitor Pharmacophores Requiring Orthogonal Protection

The acid-labile Boc group of the target compound allows selective deprotection in the presence of Cbz or Fmoc groups on other parts of the molecule, as demonstrated by the >48× faster acidic deprotection compared to Cbz analogs . This orthogonality is critical when constructing complex pharmacophores (e.g., isoxazole-containing HDAC6 inhibitors such as CAY10603 or kinase-targeted urea derivatives as described in US20120015950A1) where sequential, selective unmasking of multiple amines is required. The 3-carbamoyl group remains intact under standard Boc deprotection conditions, providing a stable anchor point for subsequent amide coupling or heterocycle elaboration [1].

Fragment-Based Lead Generation and Structure-Activity Relationship (SAR) Exploration of Isoxazole-Containing Ligands

With an added hydrogen bond donor and acceptor relative to unsubstituted or 3-alkyl isoxazole carbamates, and a TPSA of 107 Ų that enhances aqueous solubility and target binding potential , the compound is suited for fragment-based screening libraries where maximizing interaction points per heavy atom (ligand efficiency) is paramount. The 3-carbamoyl group can serve as a bioisostere for carboxylic acids or amides in early-stage SAR studies, enabling medicinal chemists to probe hydrogen-bond networks in active sites without introducing ionizable charges that complicate cell permeability [1].

Development of Organocatalysts or Chiral Ligands Exploiting the Dual H-Bonding Motif

The combination of the carbamate NH (pKa 11.77) and the carboxamide NH₂ provides a bifunctional hydrogen-bonding motif amenable to organocatalysis or metal coordination. The predicted acidity difference (ΔpKa ≈ -0.73 vs. unsubstituted analog) can be exploited to tune proton-transfer steps in catalytic cycles . After Boc deprotection, the resulting 5-aminoisoxazole-3-carboxamide scaffold can serve as a chelating ligand for transition metals or as a substrate for further catalytic asymmetric transformations, supported by the compound's high initial purity (≥95%) which minimizes side reactions from impurities [1].

Quote Request

Request a Quote for tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.